molecular formula C21H20N4O3S B2974420 (E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one CAS No. 332109-57-6

(E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one

Cat. No.: B2974420
CAS No.: 332109-57-6
M. Wt: 408.48
InChI Key: NMVUHTMHJNFSEB-XMHGGMMESA-N
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Description

(E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a combination of a thiazole ring, a piperazine moiety, and a nitrobenzylidene group, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

(5E)-2-(4-benzylpiperazin-1-yl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c26-20-19(14-17-7-4-8-18(13-17)25(27)28)29-21(22-20)24-11-9-23(10-12-24)15-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVUHTMHJNFSEB-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Addition of the Nitrobenzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with a nitrobenzaldehyde derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzyl or thiazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, such as cancer, bacterial infections, and neurological disorders.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one would depend on its specific biological target. Potential mechanisms include:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease processes.

    Interaction with Receptors: The compound may bind to and modulate the activity of specific receptors in the body.

    Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring structure, such as thiamine (vitamin B1) and sulfathiazole (an antibiotic).

    Piperazine Derivatives: Compounds with a piperazine ring structure, such as piperazine (an anthelmintic) and fluphenazine (an antipsychotic).

    Nitrobenzylidene Derivatives: Compounds with a nitrobenzylidene group, such as nitrobenzaldehyde and nitrobenzyl alcohol.

Uniqueness

(E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one is unique due to its combination of a thiazole ring, a piperazine moiety, and a nitrobenzylidene group. This unique structure may confer specific chemical and biological properties that are not present in other similar compounds.

Biological Activity

The compound (E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole and its derivatives are known for a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, reviewing relevant literature and presenting key findings from recent studies.

Anticancer Activity

Thiazole derivatives, including the compound , have shown significant anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Thiazole derivatives have been reported to inhibit critical kinases involved in cancer progression, such as BRAF and EGFR. For instance, compounds containing thiazole scaffolds demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines by suppressing BRAF V600E activity .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Studies have shown that thiazole derivatives can exhibit IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-documented. The compound This compound has been tested against various bacterial and fungal strains:

  • Bacterial Inhibition : Some thiazole derivatives have shown effectiveness against gram-positive and gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) below 31.25 µg/ml against pathogens like Escherichia coli and Klebsiella pneumoniae .
  • Fungal Activity : The compound has also demonstrated antifungal activity against species such as Candida glabrata, suggesting its potential use in treating fungal infections .

Other Biological Activities

In addition to anticancer and antimicrobial properties, thiazole derivatives have been associated with other pharmacological effects:

  • Antioxidant Activity : Some studies indicate that thiazole compounds can act as antioxidants, protecting cells from oxidative stress by scavenging free radicals .
  • Anti-inflammatory Effects : Thiazole derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their chemical structure. Modifications at specific positions on the thiazole ring can significantly enhance or diminish their efficacy. Key findings include:

  • Substituent Effects : The presence of specific substituents on the benzyl or piperazine moieties can influence the compound's potency. For example, variations in the nitro group position or the type of alkyl substituents can lead to different levels of biological activity .
SubstituentEffect on Activity
Nitro group at position 3Increased cytotoxicity against cancer cells
Benzyl piperazine moietyEnhanced antimicrobial properties

Case Studies

  • Anticancer Efficacy Study : A recent study evaluated a series of thiazole derivatives, including the target compound, against MCF-7 and A549 cell lines. Results indicated that modifications to the benzyl group significantly improved anticancer activity, with IC50 values reaching as low as 0.11 µM for some derivatives .
  • Antimicrobial Assessment : Another study focused on the antimicrobial properties of thiazole derivatives against a panel of bacterial strains. The lead compound exhibited MIC values comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Q & A

Basic: What are the standard synthetic protocols for (E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one?

Answer:
The compound is synthesized via Knoevenagel condensation , where a thiazolidin-4-one precursor reacts with 3-nitrobenzaldehyde under reflux conditions. A typical procedure involves:

  • Reagents : 2-amino-4-benzylpiperazinylthiazole, 3-nitrobenzaldehyde, 1,4-dioxane, and catalytic piperidine.
  • Method : Reflux for 5–6 hours, followed by acidification and recrystallization from 1,4-dioxane or glacial acetic acid .
  • Yield optimization : Excess aldehyde (10%) and controlled temperature (80–100°C) improve yields to 70–80% .

Advanced: How do electronic and steric effects of substituents influence biological activity?

Answer:
Substituents on the benzylidene moiety (e.g., nitro, chloro, methoxy) modulate electron-withdrawing/donating properties and steric bulk, impacting target interactions:

  • 3-Nitro group : Enhances cytotoxicity (IC₅₀ < 10 μM in MCF-7 and HEPG-2 cells) by stabilizing the Michael acceptor-like thiazolone core .
  • 4-Methoxy group : Improves antifungal activity (MFC/MIC ratio 1–4) by increasing lipophilicity and membrane penetration .
  • Halogens (Cl, Br) : Introduce steric hindrance, reducing activity in bulky binding pockets (e.g., EGFR kinase domain) .

Basic: What spectroscopic techniques are used for structural validation?

Answer:

  • IR spectroscopy : Confirms C=O (1680–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Benzylidene protons (δ 7.8–8.2 ppm) and piperazine CH₂ signals (δ 2.5–3.5 ppm) .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 423.12) and isotopic patterns .

Advanced: How can computational modeling predict binding modes with biological targets?

Answer:

  • DFT calculations : Using Multiwfn, analyze electron density (e.g., Fukui indices) to identify nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with EGFR (PDB: 1M17) or tyrosinase (PDB: 5M8Q). The thiazolone core forms H-bonds with catalytic lysine (K721 in EGFR), while the nitro group participates in π-π stacking .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .

Basic: What in vitro models are suitable for cytotoxicity screening?

Answer:

  • Cell lines : Human cancer lines (MCF-7, HEPG-2, DLD-1) and normal fibroblasts (WI-38) .
  • Assay protocol :
    • Culture cells in RPMI-1640 + 5% FBS at 37°C/5% CO₂.
    • Treat with compound (0.1–100 μM) in DMSO (≤0.5% v/v).
    • Quantify viability after 48–72 hrs via SRB assay (absorbance at 565 nm) .
  • Reference control : CHS-828 (IC₅₀ ~50 nM) .

Advanced: How is tautomerism resolved in structural characterization?

Answer:

  • Dynamic NMR : Variable-temperature ¹H NMR (25–60°C) detects proton exchange between amino (NH, δ 9.5–10.5 ppm) and imino tautomers .
  • X-ray crystallography : Confirms E-configuration of the benzylidene group and planar thiazolone ring .
  • UV-Vis spectroscopy : Absorbance shifts (λmax 320→350 nm) indicate tautomeric equilibrium in polar solvents .

Basic: How is purity assessed post-synthesis?

Answer:

  • TLC monitoring : Use silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization .
  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min .
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced: What is the pharmacophoric role of the thiazol-4(5H)-one core?

Answer:
The core acts as a bioisostere for ATP or peptide substrates:

  • Hydrogen bonding : C=O interacts with backbone amides (e.g., EGFR M793).
  • Michael acceptor activity : The α,β-unsaturated ketone undergoes nucleophilic attack by cysteine residues (e.g., tyrosinase C83) .
  • Planarity : Facilitates intercalation into DNA (e.g., topoisomerase inhibition) .

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